molecular formula C10H12F3N B1427637 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine CAS No. 1250314-82-9

3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine

Cat. No. B1427637
M. Wt: 203.2 g/mol
InChI Key: JXJAALSYZOMVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine” is C10H12F3N . The molecular weight is 203.2 g/mol .

Scientific Research Applications

PFAS Removal

Amine-containing sorbents, such as those derived from 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine, are identified as effective for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal from water. These sorbents operate through electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to remove PFAS at low concentrations, highlighting their utility in water and wastewater treatment (Ateia et al., 2019).

Fluoride in Organic Synthesis

The compound's fluorinated structure is beneficial in organic synthesis, specifically in reactions where fluoride acts as a strong electron-withdrawing group. This capability is exemplified in the synthesis of nonafluorobutanesulfonates and their application in metal-catalyzed reactions, demonstrating the value of fluorinated compounds in enhancing reaction conditions and yields (Hoegermeier & Reissig, 2009).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of compounds related to 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine. Understanding the degradation pathways and products is essential for evaluating environmental impacts and for developing strategies to mitigate pollution (Liu & Mejia Avendaño, 2013).

Antitubercular Drug Design

The trifluoromethyl group, a component of the compound , plays a significant role in antitubercular drug design. This group's inclusion in drug molecules has been shown to improve pharmacodynamic and pharmacokinetic properties, underscoring the importance of fluorinated compounds in medicinal chemistry (Thomas, 1969).

CO2 Capture with Amine-functionalized MOFs

Amine-functionalized metal-organic frameworks (MOFs) are another application area where related compounds are utilized. These MOFs are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic amine functionalities, highlighting the potential of fluorinated amines in addressing environmental challenges (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7-4-2-3-5-8(7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJAALSYZOMVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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